1,2-二氯-3,5-二氰基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

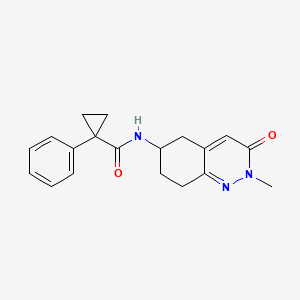

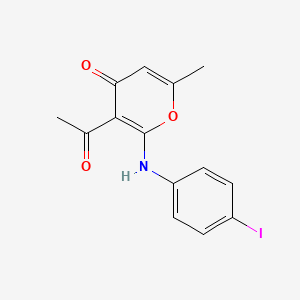

1,2-Dichloro-3,5-dicyanobenzene is a derivative of benzene, consisting of two adjacent chlorine atoms . It is mainly used as a precursor chemical in the synthesis of agrochemicals, as a preferred solvent for dissolving and working with fullerenes, as an insecticide, and in softening and removing carbon-based contamination on metal surfaces .

Synthesis Analysis

The synthesis of 1,2-Dichloro-3,5-dicyanobenzene involves the nucleophilic substitution of alkyl halides by cyanide and the conversion of aldehydes . The reaction also affords the 1,4- and small amounts of the 1,3-isomer .Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3,5-dicyanobenzene is characterized by two adjacent chlorine atoms attached to a benzene ring . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 1,2-Dichloro-3,5-dicyanobenzene involve a two-step mechanism characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

1,2-Dichloro-3,5-dicyanobenzene is a colorless liquid that is poorly soluble in water but miscible with most organic solvents . It has a molar mass of 147.01 g/mol, a density of 1.30 g/cm^3, a melting point of -17.03 °C, and a boiling point of 180.19 °C .科学研究应用

合成与衍生物

- 酞菁的合成: 1,2-二氯-3,5-二氰基苯的衍生物 4,5-二氯-1,2-二氰基苯用于合成八取代酞菁,在材料科学中具有应用 (Wöhrle 等人,1993)。

化学性质和结构

- 结构分析: 对与 1,2-二氯-3,5-二氰基苯密切相关的多氯单硝基苯的研究提供了对这些化合物的结构性质的见解,这对于理解它们的反应性和在染料和药物制造中的应用非常重要 (Bhar 等人,1995)。

- 电子转移研究: 对双二茂铁基苯的研究(包括与 1,2-二氯-3,5-二氰基苯结构相似的化合物)揭示了分子电子学和光子学中的关键概念——分子内电子转移和量子干涉 (Patoux 等人,1997)。

材料科学应用

- 光环化和溶解度: 对与 1,2-二氯-3,5-二氰基苯相关的化合物(如 1,3-二苯乙烯基苯衍生物)的研究集中在提高有机溶剂中溶解度的氧化光环化过程,这是材料科学中的一个关键方面 (Toyoshima 等人,2013)。

- 发光材料: 对与 1,2-二氯-3,5-二氰基苯相关的 1,4-二噻吩基-2,5-二乙烯基苯的研究导致了发光材料(如弯曲的蒽二噻吩(BADT))的合成,在光电学中具有潜在应用 (Pietrangelo 等人,2007)。

作用机制

Target of Action

It is known that similar compounds interact with various biochemical targets, including enzymes and receptors, to exert their effects .

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level .

安全和危害

1,2-Dichloro-3,5-dicyanobenzene is mildly toxic and can cause respiratory tract irritation, eye irritation, and skin irritation . It is harmful if swallowed or inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

4,5-dichlorobenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOPJLJHTMFDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2971920.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)

![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)